

role of cGAS-STING pathway in autoimmune disease

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Role of the cGAS-STING Pathway in Autoimmune Disease

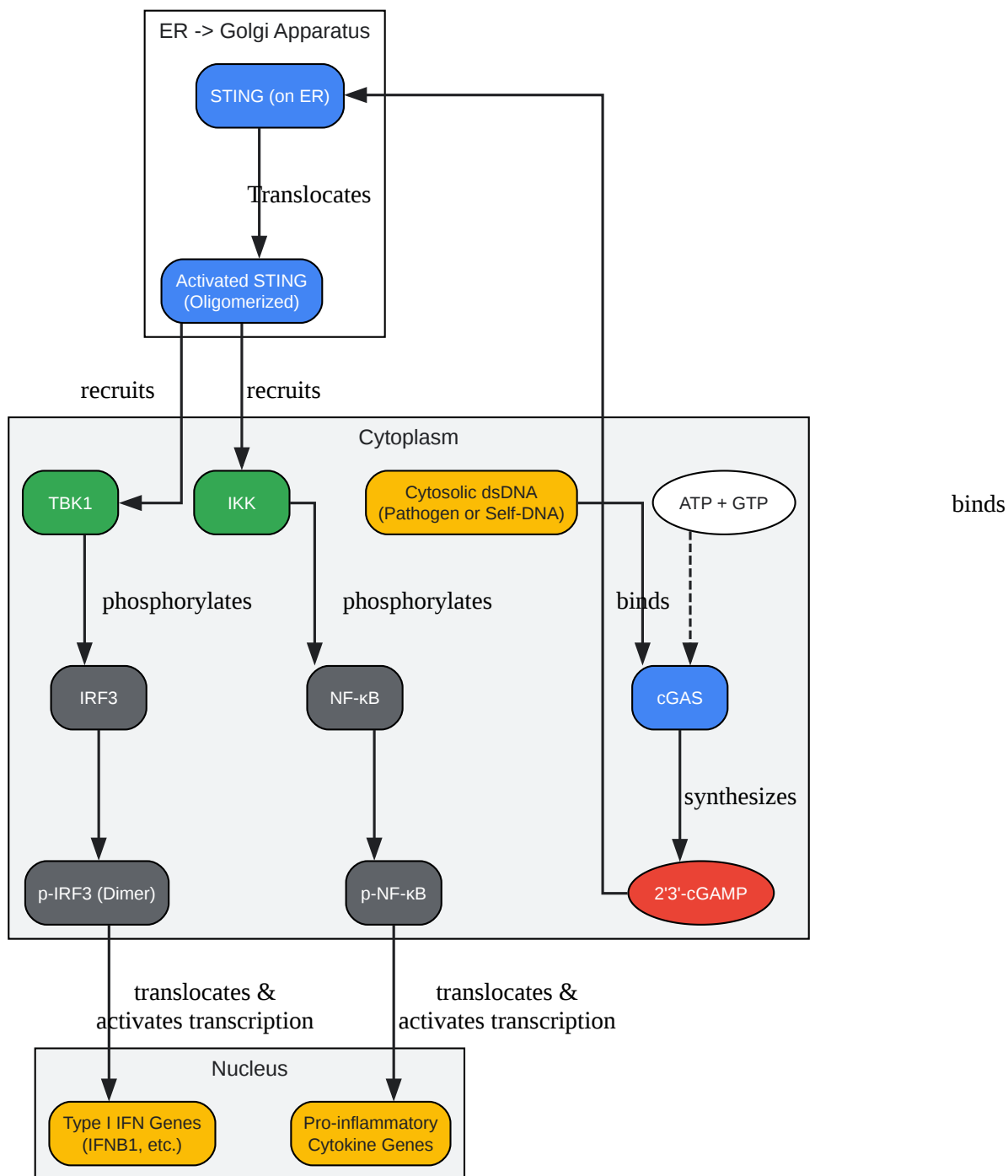
Executive Summary

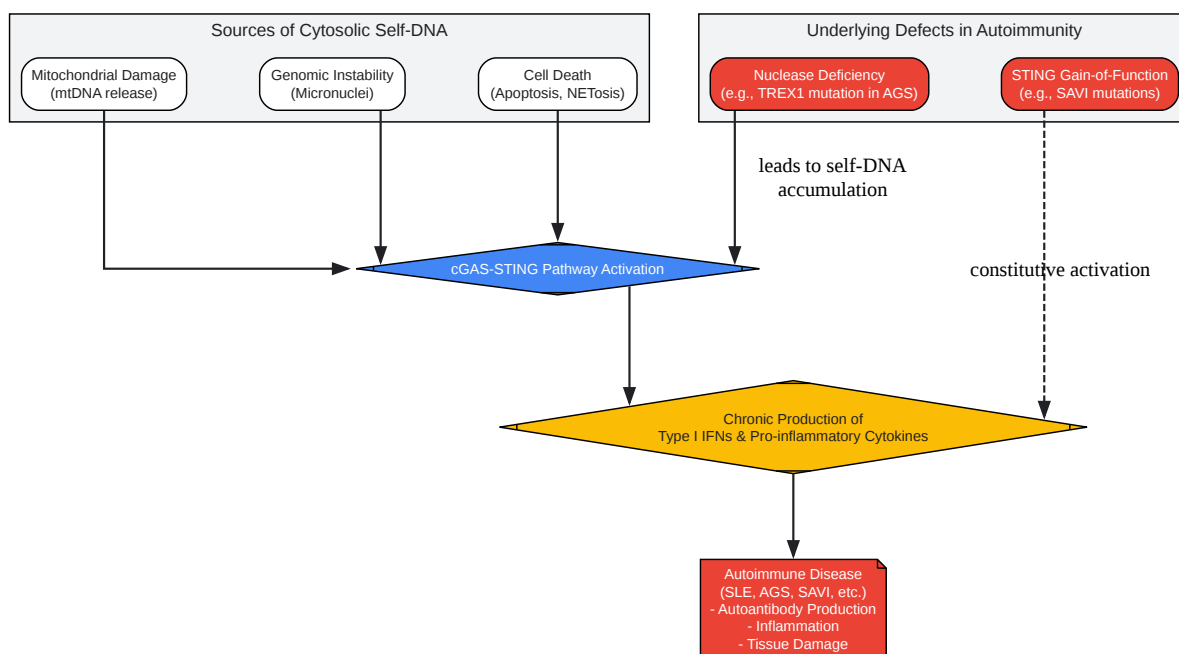
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, critical for detecting cytosolic DNA as a danger signal.[1] While essential for defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3][4] Chronic stimulation leads to a sustained overproduction of type I interferons (IFNs) and other inflammatory cytokines, breaking immune tolerance and causing tissue damage.[5] This guide provides a comprehensive technical overview of the cGAS-STING signaling cascade, its mechanisms of dysregulation in autoimmune conditions such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-Associated Vasculopathy with onset in Infancy (SAVI), and the current landscape of therapeutic strategies. We present quantitative data from key preclinical models, detailed experimental protocols for pathway analysis, and visual diagrams of the core signaling and experimental workflows to serve as a resource for researchers, scientists, and drug development professionals.

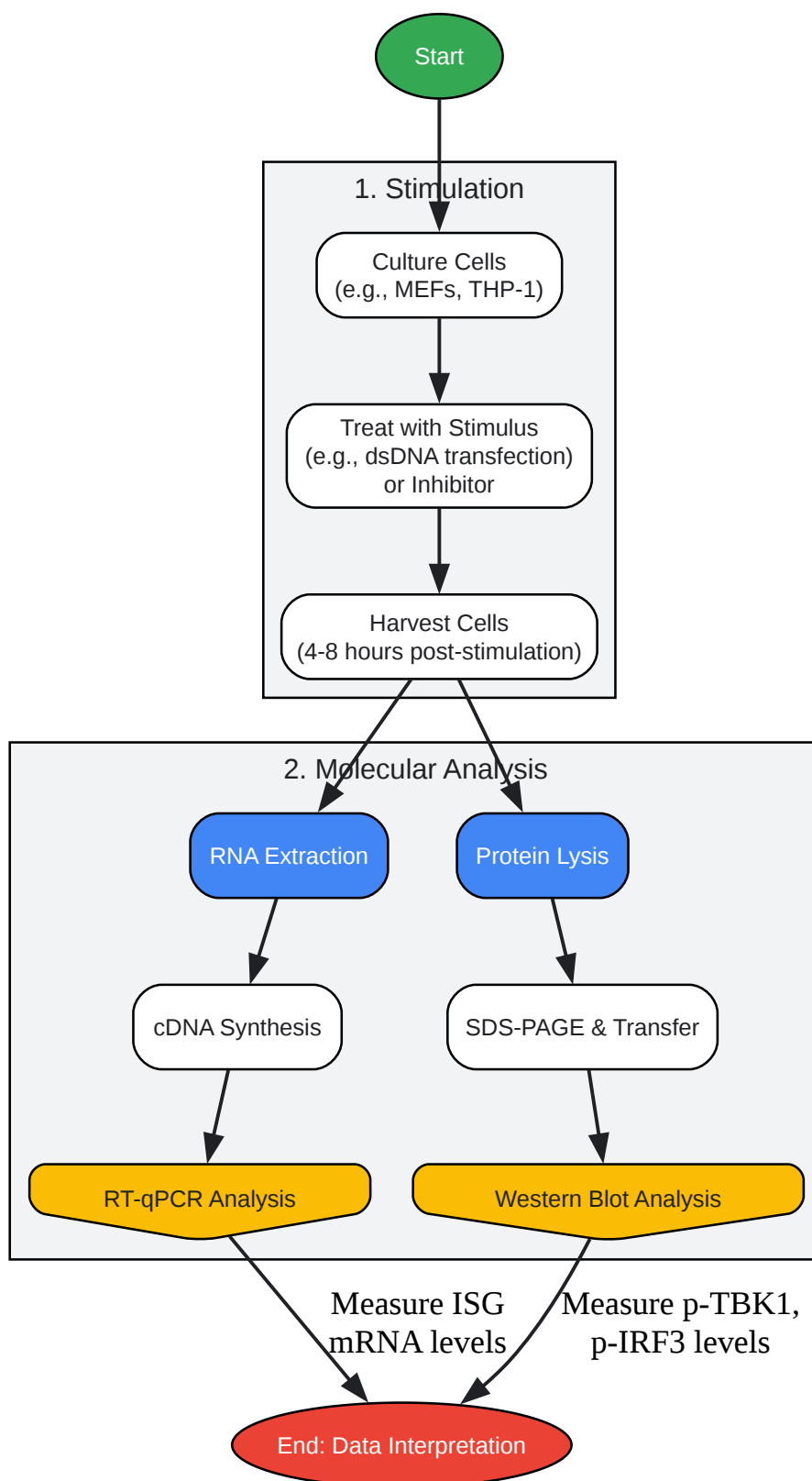
The Canonical cGAS-STING Signaling Pathway

The cGAS-STING pathway is an evolutionarily conserved mechanism for identifying the presence of DNA in the cytoplasm—a hallmark of cellular infection or damage.[6][7]

- **DNA Sensing by cGAS:** The cascade is initiated when cyclic GMP-AMP synthase (cGAS), the primary cytosolic DNA sensor, recognizes and binds to double-stranded DNA (dsDNA). [8] This binding is sequence-independent, relying on interaction with the DNA phosphate backbone. [6] Self-DNA, such as mitochondrial DNA or chromosomal fragments, can also trigger activation. [9]
- **cGAMP Synthesis:** Upon binding dsDNA, cGAS undergoes a conformational change, activating its enzymatic function. It catalyzes the synthesis of a second messenger, 2'3'-cyclic GMP-AMP (cGAMP), from ATP and GTP. [8][10]
- **STING Activation and Translocation:** cGAMP binds to the STING protein, an adaptor protein primarily localized on the endoplasmic reticulum (ER). [8][11] This binding induces a significant conformational change in STING, leading to its oligomerization. [7] The activated STING complex then translocates from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. [11][12][13]
- **Downstream Kinase and Transcription Factor Activation:** At the Golgi, the STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). [8][14] TBK1 phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). [7] Concurrently, STING can activate the IKK kinase, leading to the phosphorylation of I κ B and the subsequent release and activation of the NF- κ B transcription factor. [9][10]
- **Gene Transcription:** Phosphorylated IRF3 forms dimers, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN- α , IFN- β). [6][7] Activated NF- κ B also moves to the nucleus to induce the expression of a wide range of pro-inflammatory cytokines and chemokines. [14]







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- To cite this document: BenchChem. [role of cGAS-STING pathway in autoimmune disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025868#role-of-cgas-sting-pathway-in-autoimmune-disease]

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